molecular formula C17H17NO3 B6093119 N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine

N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine

Cat. No.: B6093119
M. Wt: 283.32 g/mol
InChI Key: QNBFZWTWYZWFPL-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is a complex organic compound that features a benzodioxole moiety and a chromen-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium and bases like cesium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction conditions is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Palladium on carbon, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it has been shown to affect mitochondrial membrane potential and the mechanistic target of rapamycin (mTOR) pathway under glucose starvation conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine is unique due to its specific combination of the benzodioxole and chromen-3-amine moieties, which confer distinct chemical and biological properties. Its ability to modulate specific cellular pathways under certain conditions makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(1,3-benzodioxol-4-ylmethyl)-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-6-15-12(4-1)8-14(10-19-15)18-9-13-5-3-7-16-17(13)21-11-20-16/h1-7,14,18H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNBFZWTWYZWFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC2=CC=CC=C21)NCC3=C4C(=CC=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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